Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate
Description
Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate is a nitro-substituted aromatic compound featuring an acetoxyethyl ester group and a 3-nitrophenylamino moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including nitro reduction, alkylation, and condensation, as exemplified in related compounds ().
Properties
Molecular Formula |
C16H15N3O6 |
|---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
ethyl 2-[2-nitro-4-(3-nitroanilino)phenyl]acetate |
InChI |
InChI=1S/C16H15N3O6/c1-2-25-16(20)8-11-6-7-13(10-15(11)19(23)24)17-12-4-3-5-14(9-12)18(21)22/h3-7,9-10,17H,2,8H2,1H3 |
InChI Key |
WXAHMSXRJCLXPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate typically involves the nitration of aniline derivatives followed by esterification. One common method includes the nitration of 3-nitroaniline to form 2-nitro-4-((3-nitrophenyl)amino)benzoic acid, which is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration and esterification processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-amino-4-((3-aminophenyl)amino)phenyl)acetate.
Substitution: Halogenated or sulfonated derivatives.
Hydrolysis: 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetic acid.
Scientific Research Applications
Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency : Microwave methods reduce energy consumption and improve yields (e.g., 30% yield for Ethyl (E)-2-(2-nitrophenyl)-3-phenylacrylate in 4 hours vs. 24 hours for conventional methods) ().
- Substituent-Driven Reactivity: The 3-nitrophenylamino group in the parent compound facilitates nucleophilic aromatic substitution, enabling diversification at the para position ().
- Stability Challenges : Nitro groups in ortho positions (e.g., Ethyl 2-(2-nitrophenyl)acetate) increase susceptibility to photodegradation, necessitating stabilized formulations ().
Biological Activity
Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate is an organic compound with significant potential in medicinal chemistry. Its complex structure, featuring nitro and amino groups attached to a phenyl ring, suggests a variety of biological activities that merit detailed exploration.
- Molecular Formula : CHNO
- Molecular Weight : 345.30 g/mol
- Boiling Point : Predicted at approximately 479.0 ± 45.0 °C
- Density : 1.389 ± 0.06 g/cm³
- pKa : -3.07 ± 0.50
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of nitro and amino groups enhances its reactivity and potential for interaction with biomolecules.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain pathogens, likely due to its structural features that facilitate binding to microbial targets.
Anticancer Potential
Research has suggested that this compound may possess anticancer activity. The compound's ability to interfere with cellular processes involved in proliferation and apoptosis has been observed in vitro, indicating its potential as a therapeutic agent against various cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenyl rings can significantly affect the compound's potency and selectivity against biological targets.
Case Studies
-
Antimicrobial Studies :
A study demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results suggested that modifications to the nitro group could enhance antibacterial efficacy.Compound Activity (MIC µg/mL) Target Pathogen Compound A 32 E. coli Compound B 16 S. aureus Compound C 64 P. aeruginosa -
Anticancer Activity :
In a recent preclinical study, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The compound showed significant cytotoxic effects, with IC values indicating strong potential for further development.Cell Line IC (µM) MCF-7 (Breast Cancer) 12 A549 (Lung Cancer) 8 HeLa (Cervical Cancer) 15
Future Directions
Further research is necessary to elucidate the specific biological mechanisms underlying the activity of this compound. Detailed studies focusing on:
- In vivo efficacy : Understanding how this compound behaves in living organisms.
- Toxicology : Assessing safety profiles for potential therapeutic applications.
- Mechanistic studies : Investigating how this compound interacts at the molecular level with its biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
